N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
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Description
N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Applications
N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide shows potential in antihypertensive applications. A study reported compounds with 3-indolyl-tert-butyl or substituted 3-indolyl-tert-butyl moieties, demonstrating antihypertensive activity, beta-adrenergic receptor antagonist action, and vasodilating activity in various tests (Kreighbaum et al., 1980).
Receptor Agonist Properties
Research has identified compounds structurally similar to this compound as having 5-HT1D receptor agonist properties. These compounds have varying degrees of affinity for 5-HT1D alpha and beta receptors (Barf et al., 1996).
Applications in Indole and Oxindole Synthesis
The compound plays a role in the synthesis of indoles and oxindoles. A study described the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide, leading to intermediates easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).
Polymerization Applications
Another research avenue includes its use in polymerization processes. An example is the surface-initiated nitroxide-mediated radical polymerization of 2-(dimethylamino)ethyl acrylate on polymeric microspheres, where derivatives of the compound were used (Bian & Cunningham, 2006).
Application in Medicinal Chemistry
The compound's derivatives have been explored in medicinal chemistry, particularly in the context of allosteric modulation of the cannabinoid CB1 receptor. Compounds with similar structures have been shown to affect the binding affinity and cooperativity of the CB1 receptor (Khurana et al., 2014).
Electrochromic Properties
Additionally, the compound's derivatives have been studied for their electrochromic properties, particularly in the context of oxazine derivatives. These studies have explored the microkinetic switching behavior of the derivatives in both solution and device applications (Zhu et al., 2014).
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-24(2,3)26-23(30)22(29)25-16-21(18-10-12-19(13-11-18)27(4)5)28-15-14-17-8-6-7-9-20(17)28/h6-13,21H,14-16H2,1-5H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJNUWXBAVGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.